![molecular formula C16H14O2 B1527556 {4-[(3-Phénylprop-2-yn-1-yl)oxy]phényl}méthanol CAS No. 1458051-40-5](/img/structure/B1527556.png)
{4-[(3-Phénylprop-2-yn-1-yl)oxy]phényl}méthanol
Vue d'ensemble
Description
“{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol” is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.28 . It is also known as “2-Phenyl-4-propynylphenoxy)methanol” and has gained significant interest in various fields of research and industry, such as material science, medicinal chemistry, and organic chemistry.
Molecular Structure Analysis
The InChI code for “{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol” is 1S/C16H14O2/c17-13-15-8-10-16 (11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,12-13H2 .Physical And Chemical Properties Analysis
“{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol” has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.17±0.1 g/cm3 . The predicted pKa is 14.40±0.10 .Applications De Recherche Scientifique
Cyclisation intramoléculaire
Ce composé est impliqué dans la cyclisation intramoléculaire des bromures d'ammonium, une étape cruciale dans la synthèse de structures organiques complexes. La présence de substituants comme le brome ou les groupes méthyles peut inhiber ce processus, conduisant à des voies et des produits différents .
Synthèse des propargylamines
Il sert de matière première dans la synthèse monotope catalysée à l'or de propargylamines. Ces composés sont précieux dans les produits pharmaceutiques, et la méthodologie permet des rendements élevés et des temps de réaction courts, contribuant aux pratiques de la chimie verte .
Synthèse organique
Le composé joue un rôle dans la synthèse organique, en particulier dans les réactions impliquant l'oxydation des alcools primaires en aldéhydes. Il s'agit d'une réaction fondamentale pour la création d'intermédiaires pour des transformations chimiques ultérieures .
Réactions multicomposants
Il est utilisé dans les réactions multicomposants (RMC), qui sont des processus efficaces et respectueux de l'environnement pour créer de grandes bibliothèques de composés organiques ayant des activités biologiques potentielles .
Catalyse
Le composé peut agir comme substrat dans la catalyse homogène, en particulier dans les réactions impliquant des catalyseurs à l'or. Cela met en évidence sa polyvalence dans la facilitation de diverses transformations chimiques .
Recherche pharmaceutique
Dans la recherche pharmaceutique, les dérivés de ce composé pourraient être explorés pour leurs effets potentiels de type opioïde, car des structures similaires ont montré une telle activité dans des études animales .
Mécanisme D'action
The mechanism of action of 4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, such as the 5-HT2A receptor. This receptor is involved in the regulation of serotonin levels in the brain, and its activation by 4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol can lead to an increase in serotonin levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol are not fully understood. However, several studies have suggested that this compound can act as an agonist at certain receptors in the body, leading to an increase in serotonin levels. This increase in serotonin can have a variety of effects, including improved mood, reduced anxiety, and improved sleep quality. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol in laboratory experiments is its low cost and availability. This compound is widely available and can be purchased from a variety of sources. In addition, it is relatively easy to synthesize, making it a convenient option for many laboratory experiments. However, it is important to note that this compound can be toxic if not handled properly, and it should be used with caution.
Orientations Futures
The potential applications of 4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol are still being explored. Future research may focus on developing new syntheses methods for this compound, as well as exploring its potential therapeutic uses. In addition, further research may be conducted to identify new biochemical and physiological effects of this compound, as well as to identify new potential applications. Finally, research may also be conducted to investigate the safety and toxicity of this compound in order to ensure its safe use in laboratory experiments.
Propriétés
IUPAC Name |
[4-(3-phenylprop-2-ynoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFGNKMKNRATAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



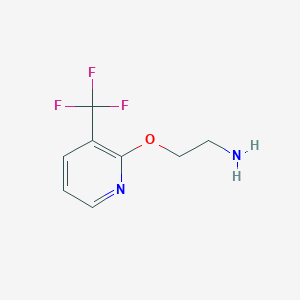
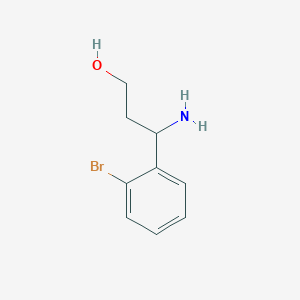
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
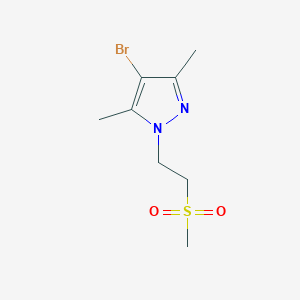
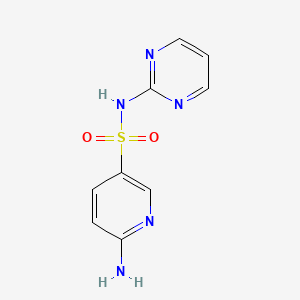
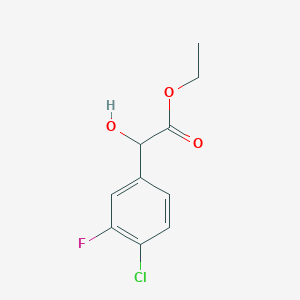
![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
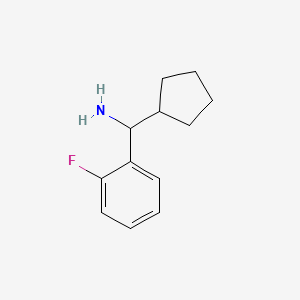

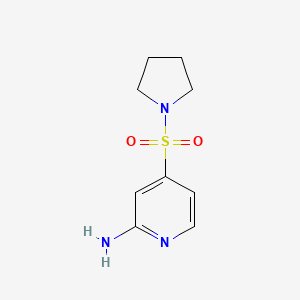

methylamine](/img/structure/B1527494.png)
![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)